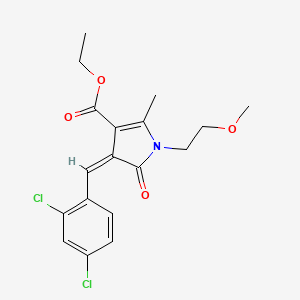
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known by the name of Ostarine. Ostarine is a non-steroidal compound that has been developed for the treatment of muscle wasting and osteoporosis. It has been found to have anabolic effects on muscle tissue, which can help in the development of lean muscle mass.
Mecanismo De Acción
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide works by binding to the androgen receptor and stimulating the production of proteins that are involved in muscle growth. It also has a selective effect on the androgen receptor, which means that it targets specific tissues in the body, such as muscle and bone tissue, without affecting other tissues.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide has been found to have several biochemical and physiological effects. It has been found to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been found to have a positive effect on insulin resistance and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide has several advantages for lab experiments. It is a non-steroidal compound, which means that it does not have the same side effects as traditional anabolic steroids. It also has a selective effect on the androgen receptor, which means that it targets specific tissues in the body, making it a more effective and safer alternative to traditional anabolic steroids. However, it also has some limitations. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects.
Direcciones Futuras
There are several future directions for the research on 2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide. One direction is to study its potential use in the treatment of breast cancer. Another direction is to study its potential use in the treatment of muscle wasting and osteoporosis. Additionally, more research is needed to understand its mechanism of action and to develop more effective and safer 2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide involves several steps. The first step involves the preparation of 4-fluorophenol by reacting 4-fluoronitrobenzene with sodium hydroxide. The second step involves the preparation of 3-(chloromethyl)pyridine by reacting 3-picoline with formaldehyde and hydrogen chloride. The third step involves the preparation of 2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide by reacting 4-fluorophenol and 3-(chloromethyl)pyridine with butyronitrile in the presence of a base.
Aplicaciones Científicas De Investigación
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to have anabolic effects on muscle tissue, which can help in the development of lean muscle mass. It has also been found to have potential in the treatment of osteoporosis and muscle wasting. In addition, it has been studied for its potential use in the treatment of breast cancer.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-15(21-14-7-5-13(17)6-8-14)16(20)19-11-12-4-3-9-18-10-12/h3-10,15H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABDUULHSDELKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide](/img/structure/B4892747.png)

![5-[2,4-bis(4-methyl-1-piperazinyl)-5-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4892757.png)

![4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4892769.png)
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B4892789.png)
![3-phenyl-N-(1-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B4892792.png)
![2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4892798.png)
![N-[3-(2-chlorophenoxy)propyl]-1-butanamine](/img/structure/B4892806.png)
![1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892814.png)
![1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole](/img/structure/B4892824.png)
![4-chloro-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B4892830.png)